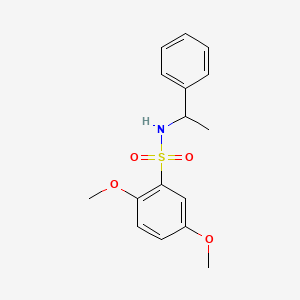

2,5-dimethoxy-N-(1-phenylethyl)benzenesulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

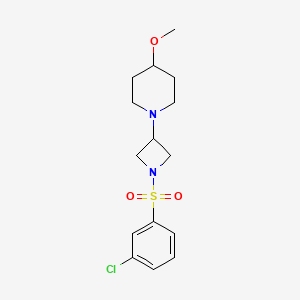

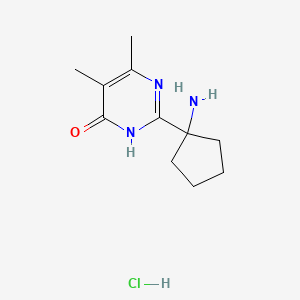

“2,5-dimethoxy-N-(1-phenylethyl)benzenesulfonamide” is a chemical compound that belongs to the class of organic compounds known as benzenesulfonamides . These are organic compounds containing a sulfonamide group that is S-linked to a benzene ring .

Molecular Structure Analysis

The molecular structure of “2,5-dimethoxy-N-(1-phenylethyl)benzenesulfonamide” would consist of a benzene ring substituted with a sulfonamide group and two methoxy groups at the 2nd and 5th positions .Chemical Reactions Analysis

Again, while specific reactions involving “2,5-dimethoxy-N-(1-phenylethyl)benzenesulfonamide” are not available, benzenesulfonamides in general are known to participate in a variety of chemical reactions. They can act as bases, forming salts with strong acids, and as nucleophiles, participating in substitution reactions .科学的研究の応用

Biphenylsulfonamide Endothelin Antagonists

Biphenylsulfonamides have been identified as novel series of endothelin-A (ETA) selective antagonists. Substitutions on the pendant phenyl ring improved binding and functional activity. Compound BMS-187308 showed improved ETA binding affinity, functional activity, and good oral activity in inhibiting the pressor effect caused by an ET-1 infusion in rats, indicating potential applications in cardiovascular research (Murugesan et al., 1998).

Kynurenine 3-Hydroxylase Inhibitors

N-(4-phenylthiazol-2-yl)benzenesulfonamides were synthesized and identified as high-affinity inhibitors of kynurenine 3-hydroxylase, an enzyme involved in the kynurenine pathway. These inhibitors blocked rat and gerbil kynurenine 3-hydroxylase after oral administration, suggesting applications in neurological research and potential therapeutic interventions for neuronal injury (Röver et al., 1997).

Structural and Kinetic Investigation of Sterically Hindered Sulfonamides

Two new sterically hindered isomeric forms of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride were synthesized, structurally characterized, and their electronic structures were analyzed. This study provides insights into the stereo-chemical characteristics of these molecules, relevant for chemical synthesis and materials science (Rublova et al., 2017).

Antibacterial and α-Glucosidase Inhibitors

A series of N-(2,3-dimethylphenyl)benzenesulfonamide derivatives were synthesized and screened for antibacterial and antienzymatic activities. Some compounds exhibited moderate to high activity against bacterial strains and good inhibition of α-glucosidase enzyme, highlighting their potential in antimicrobial and diabetes research (Abbasi et al., 2016).

COX-2 Inhibitors for Rheumatoid Arthritis and Pain

4-(4-cycloalkyl/aryl-oxazol-5-yl)benzenesulfonamide derivatives were synthesized as COX-2 inhibitors, with introduction of a fluorine atom increasing COX1/COX-2 selectivity. One compound, JTE-522, was identified as a potent, highly selective, and orally active COX-2 inhibitor, now in phase II clinical trials for rheumatoid arthritis, osteoarthritis, and acute pain management (Hashimoto et al., 2002).

特性

IUPAC Name |

2,5-dimethoxy-N-(1-phenylethyl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO4S/c1-12(13-7-5-4-6-8-13)17-22(18,19)16-11-14(20-2)9-10-15(16)21-3/h4-12,17H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZGAUGUCOZJNSY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)NS(=O)(=O)C2=C(C=CC(=C2)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,5-dimethoxy-N-(1-phenylethyl)benzenesulfonamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 2-[(3-oxo-1-phenyl-2,3-dihydro-1H-inden-4-yl)sulfanyl]acetate](/img/structure/B2841647.png)

![1-[4-(1-Methyltetrazol-5-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2841653.png)

![(2Z)-6-bromo-2-[(2,5-difluorophenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2841659.png)

![N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-ethoxyacetamide](/img/structure/B2841660.png)

![(Z)-N-(3-ethyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-2-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)acetamide](/img/structure/B2841664.png)

![4-(Benzenesulfonyl)-5-(4-chlorophenyl)-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]pyrazole](/img/structure/B2841669.png)